molecular formula C19H19N5O3S B2563690 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 886963-94-6

2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2563690
CAS RN: 886963-94-6
M. Wt: 397.45
InChI Key: JVJLUCRWAKIKPK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an acetamide group, a sulfanyl group, and a 1,2,4-triazine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without specific data or an X-ray crystallography study, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. Unfortunately, without specific experimental data, it’s difficult to provide a detailed analysis .

Scientific Research Applications

Synthesis and Biological Activity

Triazine Derivatives Synthesis and Antimicrobial Activities : Novel triazine derivatives have been synthesized, showing significant antimicrobial activities against various microorganisms. These compounds were prepared through reactions of ester ethoxycarbonylhydrazones with primary amines, leading to the discovery of derivatives with good to moderate antimicrobial properties (Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Agents : A study explored the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds. These synthesized compounds exhibited potent anti-inflammatory and analgesic activities, with some showing high selectivity towards COX-2 enzymes, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Allelochemicals and Agrochemical Applications

Allelochemicals from Gramineae : Compounds with benzoxazinone skeletons, related to triazine derivatives, have shown significant phytotoxic, antimicrobial, and insecticidal properties. These compounds are of high interest for their potential agronomic utility, including natural herbicide properties and as biopesticides (Macias et al., 2006).

Antimalarial and COVID-19 Applications

Antimalarial Sulfonamides and COVID-19 Drug Applications : The reactivity investigation of N-(phenylsulfonyl)acetamide derivatives towards nitrogen nucleophiles has led to promising antimalarial and potential COVID-19 therapeutic applications. Compounds demonstrated significant in vitro antimalarial activity and were also evaluated for their binding efficiency against SARS-CoV-2 proteins, indicating a versatile approach to drug discovery (Fahim & Ismael, 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Some compounds with similar structures have been found to exhibit toxicity against human cells .

properties

IUPAC Name

2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-27-15-9-7-14(8-10-15)21-17(25)12-28-19-23-22-16(18(26)24(19)20)11-13-5-3-2-4-6-13/h2-10H,11-12,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJLUCRWAKIKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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